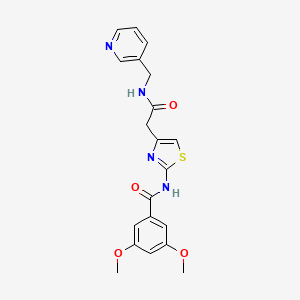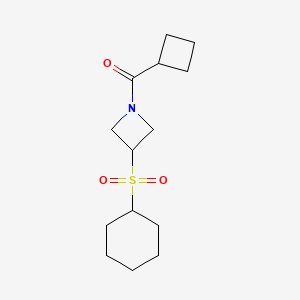![molecular formula C21H17N3O4S B2922333 methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 955619-68-8](/img/structure/B2922333.png)
methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate" is an intriguing chemical entity due to its complex structure and potential applications. It consists of a methyl benzoate group attached to a pyrido[3,2-d]pyrimidine moiety, which is further substituted with a thiophene group. This compound is of particular interest in fields such as medicinal chemistry and material sciences due to its potential biological activities and unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core
React 2-aminopyridine with ethyl cyanoacetate under basic conditions to form the pyrido[3,2-d]pyrimidine core.
The reaction may proceed via a cyclization step, followed by oxidation to form the desired ring structure.
Attachment of the Thiophene Group
Introduce the thiophene moiety via a nucleophilic substitution reaction, often using a thiophene-containing reagent such as thiophen-2-ylmethyl chloride.
This step requires careful control of temperature and pH to ensure the selective formation of the desired product.
Esterification with Methyl Benzoate
The final step involves the esterification of the pyrido[3,2-d]pyrimidine derivative with methyl 4-bromobenzoate in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
For large-scale production, optimization of reaction conditions is crucial. This includes:
Using continuous flow reactors to improve yield and efficiency.
Employing green chemistry principles, such as solvent recycling and minimizing hazardous reagents.
Ensuring robust purification methods, like recrystallization or chromatography, to achieve high-purity products.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the carbonyl groups within the pyrido[3,2-d]pyrimidine ring, potentially forming dihydro derivatives.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially at the benzene ring and the pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are typical reducing agents used in such reactions.
Substituents: : Halogenated compounds, sulfonating agents, and nitrating agents can facilitate substitution reactions under controlled conditions.
Major Products
Sulfoxides/Sulfones: : Products of oxidation reactions.
Dihydro Derivatives: : Products of reduction reactions.
Substituted Benzoates: : Products of substitution reactions at the benzene ring.
科学的研究の応用
Chemistry: : As a building block in organic synthesis for creating more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored as a lead compound in drug discovery due to its pharmacologically active groups.
Industry: : Used in material science for developing novel polymers and electronic materials.
作用機序
The biological activity of methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate is primarily due to its ability to interact with specific molecular targets:
Enzyme Inhibition: : May act as an inhibitor for enzymes like kinases, disrupting cellular signaling pathways.
DNA Intercalation: : Potentially intercalates into DNA, leading to disruptions in DNA replication and transcription.
Receptor Binding: : The structure allows for binding to various receptors, influencing cellular responses and pathways.
類似化合物との比較
Compared to other compounds with similar structures, such as:
Methyl 4-((2,4-dioxo-3-(2-thienylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate
Methyl 4-((2,4-dioxo-3-(furanyl-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate
Methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate stands out due to its unique thiophene substitution, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity profiles, making it a valuable compound for specific scientific and industrial applications.
There you have it—a comprehensive article on this compound. If there's anything else you need, just let me know!
特性
IUPAC Name |
methyl 4-[[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-20(26)15-8-6-14(7-9-15)12-23-17-5-2-10-22-18(17)19(25)24(21(23)27)13-16-4-3-11-29-16/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRONJLLGSNITAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2922251.png)
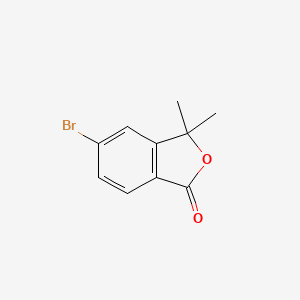
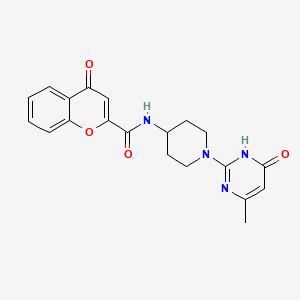
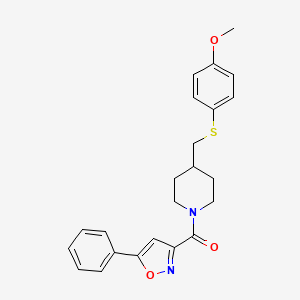
![[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid](/img/structure/B2922259.png)
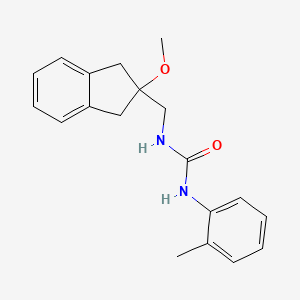
![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)
![2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)
![5-fluoro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2922266.png)
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2922271.png)
